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Compound of Interest

Compound Name: Bromochloromethyl acetate

CAS No.: 98136-99-3

Cat. No.: B120688

Get Quote

Executive Summary
Bromochloromethyl acetate (BCMA, CAS 10429-16-0) is a specialized

-haloalkyl ester featuring a gem-dihalo motif (

). Unlike standard linkers (e.g., chloromethyl acetate), BCMA offers orthogonal reactivity due to
the distinct leaving group abilities of bromine and chlorine.

In pharmaceutical development, BCMA is applied in two critical domains:

Advanced Prodrug Synthesis: As a bifunctional linker for generating gem-functionalized

acetoxymethyl esters, enabling the conjugation of carboxyl-containing drugs with secondary

pharmacophores or stability-modulating groups.

Analytical Control (CMC): As a reference standard for monitoring potentially genotoxic

impurities (PGIs) in drug substances synthesized using halo-acetate reagents.
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Chemical Mechanism & Rationale[1][2][3][4][5]
The Orthogonal Reactivity Hypothesis
The utility of BCMA lies in the reactivity difference between the C-Br and C-Cl bonds. In

nucleophilic substitution reactions (

), the bromide is the superior leaving group (approx.

times faster than chloride), allowing for sequential substitution.

Step 1 (Selective Alkylation): Reaction with a carboxylate nucleophile (Drug-COO⁻)

displaces the bromine, yielding an

-chloro-

-acetoxy ester intermediate.

Step 2 (Functionalization): The remaining chlorine atom serves as a handle for further

modification (e.g., cross-linking) or tuning the hydrolysis rate of the prodrug.

Mechanism of Action (Prodrug Release)
When used to cap a carboxylic acid drug (D-COOH), the resulting moiety is a 1-chloro-1-

acetoxymethyl ester. Upon in vivo administration:

Enzymatic Hydrolysis: Plasma esterases attack the acetate group.

Spontaneous Collapse: The resulting

-hydroxy-

-chloro intermediate is unstable and spontaneously eliminates acetaldehyde and HCl (or
chloride ion), regenerating the parent drug.
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Figure 1: Reaction pathway for BCMA in prodrug synthesis and subsequent metabolic

activation.

Experimental Protocols
Protocol A: Synthesis of -Chloro- -Acetoxy Prodrug
Intermediates
Objective: To selectively attach the acetoxy-chloromethyl moiety to a carboxylic acid drug.

Reagents:

Drug Substance (Carboxylic Acid): 1.0 equiv.

Bromochloromethyl Acetate (BCMA): 1.2 – 1.5 equiv.

Base: Cesium Carbonate (

) or DIPEA (Hunig's Base).

Solvent: Anhydrous DMF or DMAc.

Catalyst: Sodium Iodide (NaI) - Optional, for Finkelstein modification.

Procedure:

Preparation: Dissolve the Drug Substance (1.0 equiv) in anhydrous DMF (0.1 M

concentration) under nitrogen atmosphere.
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Activation: Add

(1.1 equiv). Stir at 0°C for 30 minutes to generate the carboxylate salt.

Alkylation: Add BCMA (1.2 equiv) dropwise via syringe.

Note: The addition is performed at 0°C to prevent uncontrolled double-substitution or

hydrolysis.

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the starting acid and

formation of the product (

mass shift corresponding to

).

Quench: Pour reaction mixture into ice-cold dilute citric acid (pH 4) to neutralize excess

base.

Extraction: Extract immediately with Ethyl Acetate (

).

Critical Step:

-Halo esters are labile. Avoid prolonged exposure to aqueous basic layers.

Purification: Flash chromatography on silica gel. (Eluent: Hexane/EtOAc).

Protocol B: Analytical Control of BCMA (Impurity
Profiling)
Context: BCMA is structurally related to haloacetic acids (HAAs), which are known disinfection

by-products and potential genotoxins. If BCMA is used as a reagent, residual levels in the final

API must be quantified to < ppm levels (TTC limit).

Method: GC-MS (Headspace or Direct Injection)
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Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane).

Carrier Gas: Helium, 1.0 mL/min.

Oven Program: 40°C (hold 2 min)

10°C/min

220°C.

Detection: SIM mode (Target Ions: m/z 43 [Acetyl], 129/131 [Molecular Ion isotopes]).

Data Analysis Table:

Parameter Specification Rationale

Retention Time ~8.5 min
Distinct from solvent and

Bromomethyl acetate.

LOD (Limit of Detection) 0.5 ppm
Required for ICH M7

compliance.

Linearity (

)
> 0.995 Range: 1 ppm – 100 ppm.

Recovery 80% – 120%
Matrix effects in API can

suppress signal.

Safety & Handling (Risk Mitigation)
BCMA is a potent alkylating agent. It poses specific hazards distinct from standard solvents.

Genotoxicity: As an

-halo ester, it is a structural alert for mutagenicity (alkylating DNA bases). All handling must
occur in a fume hood with appropriate PPE (double nitrile gloves).

Hydrolytic Instability: BCMA degrades in the presence of moisture to release HBr, HCl, acetic

acid, and formaldehyde/acetaldehyde equivalents. Store under Argon at -20°C.
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Waste Disposal: Quench excess reagent with an aqueous solution of ammonia or sodium

thiosulfate before disposal to destroy the alkylating potential.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield Hydrolysis of BCMA

Ensure solvents are anhydrous

(<50 ppm water). Use

molecular sieves.

Over-Alkylation High Temperature
Maintain reaction at 0°C during

addition.

Product Decomposition Silica Gel Acidity

Pre-treat silica gel with 1%

Triethylamine during

purification.

Incomplete Reaction Poor Nucleophilicity

Switch base to

(Cesium effect) or add catalytic

NaI (0.1 equiv).

References
Chemical Identity & Properties

Source: National Center for Biotechnology Information. PubChem Compound Summary
for CID 122040, Acetic acid, bromochloromethyl ester.

URL:[Link]

Prodrug Design Strategy (Acyloxyalkyl Esters)

Source: Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature
Reviews Drug Discovery, 7, 255–270. (Contextual grounding for acetoxymethyl
mechanism).

URL:[Link]

Impurity Profiling (Haloacetic Acid Derivatives)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/122040
https://www.nature.com/articles/nrd2468
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source: US EPA.[1] "Disinfection By-Products: A Reference Resource." (Context for

toxicity of bromochloro-acetate derivatives).

URL:[Link]

Regulatory Framework (Genotoxic Impurities)

Source: ICH. "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic)
Impurities in Pharmaceuticals."

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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